molecular formula C21H30O3 B1150865 Hedycoronen A CAS No. 1383441-73-3

Hedycoronen A

Cat. No. B1150865
CAS RN: 1383441-73-3
M. Wt: 330.5 g/mol
InChI Key:
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Description

Hedycoronen A is a type of diterpenoid . It is a potent inhibitor of LPS-stimulated interleukin-6 (IL-6) and IL-12 p40, with IC50 ranging from 4.1±0.2 to 9.1±0.3 µM . It also shows moderate inhibitory activity on the tumor necrosis factor-α (TNF-α) production with IC50 values of 46.0±1.3 and 12.7±0.3 µM . This suggests that Hedycoronen A has potential anti-inflammatory benefits .


Molecular Structure Analysis

Hedycoronen A has a molecular formula of C21H30O3 . Its IUPAC name is 4-[(E)-2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2-methoxy-2H-furan-5-one .


Physical And Chemical Properties Analysis

Hedycoronen A is a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . Its molecular weight is 330.46 .

Scientific Research Applications

properties

IUPAC Name

4-[(E)-2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2-methoxy-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O3/c1-14-7-10-17-20(2,3)11-6-12-21(17,4)16(14)9-8-15-13-18(23-5)24-19(15)22/h8-9,13,16-18H,1,6-7,10-12H2,2-5H3/b9-8+/t16-,17-,18?,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQAWJLFWEBGZIH-MZBNRDNVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1CCC(=C)C2C=CC3=CC(OC3=O)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2/C=C/C3=CC(OC3=O)OC)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural characterization of Hedycoronen A?

A1: Hedycoronen A is characterized as a new labdane-type diterpenoid. While its exact molecular formula and weight are not provided in the abstracts, its structure is described as 15-methoxylabda-8(17),11E,13-trien-16,15-olide []. This information, along with the elucidation through mass spectrometry, 1D and 2D nuclear magnetic resonance (NMR) spectroscopy [], provides valuable insights into its structural properties. Further details regarding spectral data would be necessary for a complete characterization.

Q2: How does the structure of Hedycoronen A relate to its anti-inflammatory activity?

A2: The research highlights the significance of the labdane-type diterpenoid structure for the observed anti-inflammatory effects []. Notably, the presence of a methoxy group at the 15 position in Hedycoronen A appears to be crucial for its potent inhibition of IL-6 and IL-12 p40 production []. Further structure-activity relationship (SAR) studies involving modifications to the Hedycoronen A structure would be valuable to determine the impact on potency, selectivity, and identify other structural features essential for its biological activity.

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